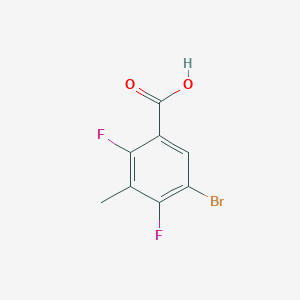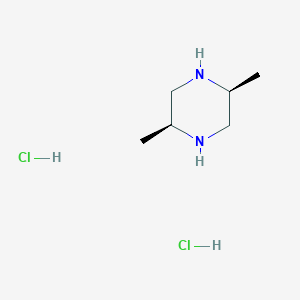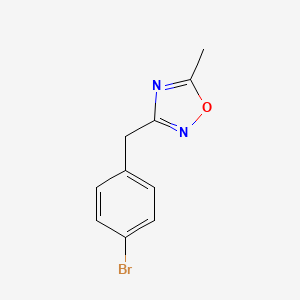
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole (4-Br-5-Me-1,2,4-oxd) is a heterocyclic compound which is used in a variety of scientific research applications. It is a member of the oxadiazole family, a group of compounds that contain a six-membered ring with two nitrogen atoms and two oxygen atoms. 4-Br-5-Me-1,2,4-oxd has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
4-Br-5-Me-1,2,4-oxd has been studied for its potential use in the synthesis of other compounds. It has been used as a starting material for the synthesis of novel heterocyclic compounds, such as 4-bromobenzyl-5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which has potential applications in the pharmaceutical industry. 4-Br-5-Me-1,2,4-oxd has also been used in the synthesis of polymers, such as poly(4-bromobenzyl-5-methyl-1,2,4-oxadiazole-3-carboxylic acid), which has potential applications in the field of materials science.
Mechanism of Action
The mechanism of action of 4-Br-5-Me-1,2,4-oxd is not yet fully understood. However, it is believed to act as a proton donor in the presence of a base, leading to the formation of a resonance-stabilized anion. This anion is then able to react with electrophiles, such as alkyl halides, to form a new bond. It is also believed to act as an electron-withdrawing group, which can be used to stabilize anionic intermediates in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-5-Me-1,2,4-oxd are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity, inhibiting the growth of Candida albicans. In addition, it has been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 4-Br-5-Me-1,2,4-oxd in laboratory experiments has several advantages. Its low cost and easy availability make it an attractive option for researchers. It is also relatively stable, with a shelf life of up to one year. In addition, it is easily soluble in various organic solvents, making it easy to use in a variety of synthetic reactions.
However, there are also some limitations to using 4-Br-5-Me-1,2,4-oxd in laboratory experiments. It is not water-soluble, so it cannot be used in aqueous solutions. It is also not very reactive, so it may require the use of catalysts or other reagents to facilitate the desired reaction.
Future Directions
There are numerous potential future directions for the study of 4-Br-5-Me-1,2,4-oxd. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. The synthesis of new compounds based on 4-Br-5-Me-1,2,4-oxd could also be explored, as well as its potential applications in the pharmaceutical and materials science industries. Additionally, further research could be conducted to identify new catalysts or reagents which could be used to facilitate the desired reaction. Finally, the stability and solubility of 4-Br-5-Me-1,2,4-oxd could be further investigated to identify ways to improve its use in laboratory experiments.
Synthesis Methods
4-Br-5-Me-1,2,4-oxd can be synthesized by a variety of methods. One method involves the reaction of 4-bromobenzyl bromide with 5-methyl-1,2,4-thiadiazole in the presence of potassium carbonate in dimethylformamide (DMF). The reaction is carried out at room temperature for 6-8 hours and yields a product with a purity of up to 95%. Another method involves the reaction of 4-bromobenzyl bromide with 5-methyl-1,2,4-thiadiazole in the presence of a palladium-on-carbon catalyst in dimethylformamide (DMF). This reaction is carried out at room temperature for 2-3 hours and yields a product with a purity of up to 95%.
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHXGWKDRTGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
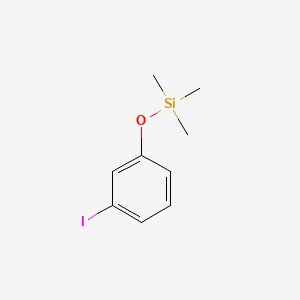

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

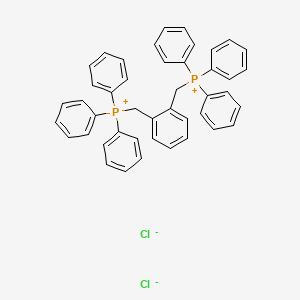
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)



![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
